molecular formula C15H19FN2O2S B6701245 N-(1-cyano-1-cyclopropylethyl)-1-(3-fluoro-4-methylphenyl)-N-methylmethanesulfonamide

N-(1-cyano-1-cyclopropylethyl)-1-(3-fluoro-4-methylphenyl)-N-methylmethanesulfonamide

Cat. No.: B6701245
M. Wt: 310.4 g/mol
InChI Key: AGPZWIZGZXJABC-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-1-(3-fluoro-4-methylphenyl)-N-methylmethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, such as the presence of a cyano group, a cyclopropyl ring, and a fluorinated aromatic ring, contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-1-(3-fluoro-4-methylphenyl)-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2S/c1-11-4-5-12(8-14(11)16)9-21(19,20)18(3)15(2,10-17)13-6-7-13/h4-5,8,13H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPZWIZGZXJABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CS(=O)(=O)N(C)C(C)(C#N)C2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-1-(3-fluoro-4-methylphenyl)-N-methylmethanesulfonamide typically involves multiple steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the cyano group: This step may involve nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-1-(3-fluoro-4-methylphenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-1-(3-fluoro-4-methylphenyl)-N-methylmethanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound may interact with molecular targets such as proteins or nucleic acids, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-cyclopropylethyl)-1-(3-fluoro-4-methylphenyl)-N-methylmethanesulfonamide: can be compared with other sulfonamides like sulfamethoxazole, sulfadiazine, and sulfapyridine.

    Unique Features: The presence of the cyano group and the cyclopropyl ring distinguishes it from other sulfonamides, potentially leading to different biological activities and pharmacokinetic properties.

Uniqueness

The unique structural features of this compound, such as the combination of a cyano group, a cyclopropyl ring, and a fluorinated aromatic ring, contribute to its distinct chemical and biological properties. These features may enhance its stability, bioavailability, and specificity for certain biological targets.

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